molecular formula C13H19NO3 B2608442 N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide CAS No. 2305470-00-0

N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide

Cat. No. B2608442
CAS RN: 2305470-00-0
M. Wt: 237.299
InChI Key: RLFZIFXACHEWOV-UHFFFAOYSA-N
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Description

“N-[1-(Furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide” is an organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a prop-2-enamide group, which is a type of unsaturated amide .


Molecular Structure Analysis

The molecular structure of this compound would be based on the connectivity of the atoms as implied by its IUPAC name. It would have a furan ring attached to a prop-2-enamide group via an ethyl linker with a 2-methylpropoxy substituent .


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. The reactivity of this compound would likely be influenced by the furan ring and the prop-2-enamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the furan ring might make the compound aromatic and potentially planar. The prop-2-enamide group might allow for hydrogen bonding .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and cannot be predicted from the compound structure alone .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed safety and hazard information. As with all chemicals, safe handling practices should be followed .

properties

IUPAC Name

N-[1-(furan-2-yl)-2-(2-methylpropoxy)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-13(15)14-11(9-16-8-10(2)3)12-6-5-7-17-12/h4-7,10-11H,1,8-9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFZIFXACHEWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(C1=CC=CO1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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